
9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-
Übersicht
Beschreibung
CGP74514A ist eine synthetische organische Verbindung, die für ihre potente und selektive Hemmung der Cyclin-abhängigen Kinase 1 (CDK1) bekannt ist.
Vorbereitungsmethoden
Die Synthese von CGP74514A umfasst mehrere Schritte, beginnend mit der Herstellung der Purin-Grundstruktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Purin-Kerns: Der Purin-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Amine und Aldehyde beinhalten.
Substitutionsreaktionen: Die Grundstruktur wird Substitutionsreaktionen unterzogen, um die 2-Amino- und 6-Chlorphenylgruppen einzuführen.
Cyclisierung: Die Zwischenverbindungen werden cyclisiert, um die endgültige Purinstruktur zu bilden.
Endgültige Modifikationen:
Analyse Chemischer Reaktionen
CGP74514A unterliegt in erster Linie folgenden Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die in CGP74514A vorhandenen funktionellen Gruppen modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Chlorphenylpositionen, um verschiedene Derivate zu bilden
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has been investigated for its biological activities, particularly as an inhibitor of specific enzymes involved in purine metabolism. Notable pharmacological applications include:
- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as FLT3 kinase, which is crucial in the treatment of certain types of leukemia .
- Antiviral Properties : Similar purine analogs have shown antiviral effects, suggesting potential applications in treating viral infections.
Synthesis and Derivatives
The synthesis of 9H-Purine-2,6-diamine typically involves multi-step organic synthesis techniques. Common methods include:
- Amine Coupling : Utilizing amines to form bonds with the purine structure.
- Chlorination Reactions : Introducing chlorine substituents to enhance biological activity.
These synthetic routes allow for the creation of various derivatives that may exhibit different biological properties or improved pharmacokinetics.
Interaction Studies
The compound's ability to interact with various biomolecules is critical for understanding its mechanism of action. Interaction studies have revealed:
- Binding Affinity : The compound shows significant binding affinity to certain receptors and enzymes, which can be quantified using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
- Mechanism Elucidation : Understanding how this compound interacts at the molecular level aids in elucidating its therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on the therapeutic applications of 9H-Purine-2,6-diamine:
Wirkmechanismus
CGP74514A exerts its effects by selectively inhibiting cyclin-dependent kinase 1 (CDK1). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. The compound binds to the ATP-binding site of CDK1, preventing the phosphorylation of downstream targets necessary for cell cycle progression. This results in the accumulation of cells in the G2/M phase and ultimately induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
CGP74514A ist in seiner Selektivität für CDK1 im Vergleich zu anderen Cyclin-abhängigen Kinase-Inhibitoren einzigartig. Ähnliche Verbindungen umfassen:
Roscovitin: Ein Breitband-CDK-Inhibitor, der mehrere CDKs angreift, darunter CDK1, CDK2 und CDK5.
Flavopiridol: Ein weiterer Breitband-CDK-Inhibitor mit Aktivität gegen CDK1, CDK2, CDK4 und CDK9.
Dinaciclib: Ein potenter Inhibitor von CDK1, CDK2, CDK5 und CDK9, der in klinischen Studien zur Krebstherapie verwendet wird
Die Selektivität von CGP74514A für CDK1 macht es zu einem wertvollen Werkzeug, um die spezifische Rolle von CDK1 im Zellzyklus und sein Potenzial als therapeutisches Ziel in der Krebsbehandlung zu untersuchen.
Biologische Aktivität
The compound 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- is a derivative of purine that has garnered attention for its potential biological activities, particularly in cancer treatment and as an inhibitor of specific enzymes. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
The biological activity of purine derivatives, including the compound , often involves their interaction with key enzymes such as DNA topoisomerases . These enzymes play a crucial role in DNA replication and transcription by managing DNA supercoiling and entanglements. The compound has been shown to inhibit topoisomerase II, which is essential for cell viability and proliferation .
Structure-Activity Relationship (SAR)
A structure-activity relationship study on similar purine derivatives indicates that modifications at specific positions on the purine ring can significantly influence biological activity. For instance, the introduction of various substituents at the C-2 and C-6 positions can enhance potency against cancer cell lines .
Table 1: Structure-Activity Relationship of Purine Derivatives
Compound Name | C-2 Substituent | C-6 Substituent | IC50 (µM) |
---|---|---|---|
Compound A | Cyclohexyl | Chlorophenyl | 12.5 |
Compound B | Methyl | Phenyl | 15.0 |
9H-Purine | Aminocyclohexyl | 3-Chlorophenyl | 10.0 |
Antitumor Activity
Research has demonstrated that purine analogues exhibit antitumor properties. A study highlighted that various 6-substituted purines showed significant cytotoxicity against several cancer cell lines, including H1975 and HTC116. The antitumor activity is attributed to their ability to interfere with nucleic acid synthesis and function .
Case Study: Antitumor Efficacy
In a recent study, the compound was tested against Hela and H1975 cells, revealing an IC50 value of approximately 10 µM , indicating effective inhibition of cell growth compared to standard chemotherapeutic agents .
Absorption and Distribution
The pharmacokinetics of purine derivatives suggest good absorption profiles when administered orally. The compound's lipophilicity allows for efficient distribution across cellular membranes, enhancing its bioavailability .
Toxicity Profile
While many purine derivatives show promising therapeutic benefits, their toxicity remains a concern. The potential for off-target effects necessitates careful evaluation during drug development phases. Toxicological studies indicate that certain derivatives can exhibit hepatotoxicity at higher concentrations .
Eigenschaften
IUPAC Name |
2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN7/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26)/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBSBSOBZHXMHI-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018068 | |
Record name | rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190653-73-7 | |
Record name | CGP-74514 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190653737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-74514 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ52UF48A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.